molecular formula C15H23NO B215495 N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine

N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine

カタログ番号 B215495
分子量: 233.35 g/mol
InChIキー: PGIISYITGKRICR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine, commonly known as CR845, is a kappa opioid receptor agonist that has gained significant attention in recent years due to its potential therapeutic applications.

作用機序

CR845 acts as a selective kappa opioid receptor agonist, binding to these receptors in the central nervous system and producing analgesic effects. Unlike other opioid receptor agonists, CR845 does not produce euphoria or respiratory depression, making it a safer alternative for pain management. Additionally, CR845 has been shown to reduce the release of dopamine in the brain, which may contribute to its potential as a treatment for addiction.
Biochemical and Physiological Effects:
CR845 has been shown to produce analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce drug cravings and withdrawal symptoms in individuals with opioid addiction. In clinical trials, CR845 has been shown to alleviate pruritus in patients with chronic kidney disease and cholestasis. Additionally, CR845 has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

実験室実験の利点と制限

CR845 has several advantages for lab experiments, including its high potency and selectivity for the kappa opioid receptor. However, its short half-life and poor oral bioavailability may limit its use in certain experiments. Additionally, the lack of a standardized dose-response relationship for CR845 may make it difficult to compare results across different studies.

将来の方向性

Future research on CR845 may focus on its potential therapeutic applications in other fields of medicine, such as depression and anxiety. Additionally, further investigation into the mechanism of action of CR845 may provide insights into its analgesic effects and potential for reducing drug cravings and withdrawal symptoms. Finally, the development of more stable and bioavailable formulations of CR845 may increase its potential for clinical use.

合成法

The synthesis of CR845 involves the reaction of cyclopentylamine with 2-(2,6-dimethylphenoxy)ethyl chloride in the presence of a base, followed by purification through column chromatography. This method has been optimized to produce high yields of pure CR845.

科学的研究の応用

CR845 has shown potential therapeutic applications in various fields of medicine, including pain management, addiction, and pruritus. Its kappa opioid receptor agonist activity has been shown to produce analgesic effects without the undesirable side effects of other opioid receptor agonists. Additionally, CR845 has been investigated for its potential to reduce drug cravings and withdrawal symptoms in individuals struggling with addiction. It has also been studied for its ability to alleviate pruritus, or severe itching, in patients with conditions such as chronic kidney disease and cholestasis.

特性

製品名

N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine

分子式

C15H23NO

分子量

233.35 g/mol

IUPAC名

N-[2-(2,6-dimethylphenoxy)ethyl]cyclopentanamine

InChI

InChI=1S/C15H23NO/c1-12-6-5-7-13(2)15(12)17-11-10-16-14-8-3-4-9-14/h5-7,14,16H,3-4,8-11H2,1-2H3

InChIキー

PGIISYITGKRICR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCCNC2CCCC2

正規SMILES

CC1=C(C(=CC=C1)C)OCCNC2CCCC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。